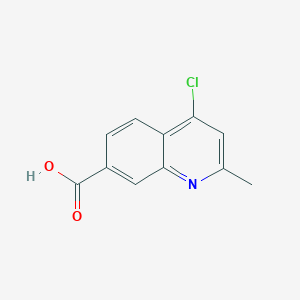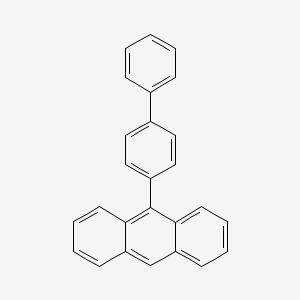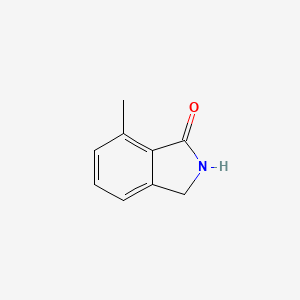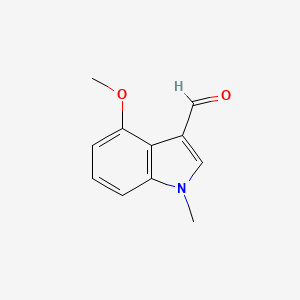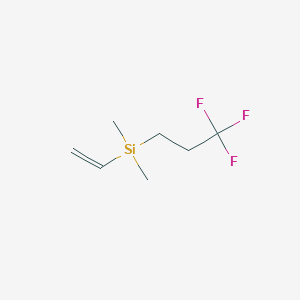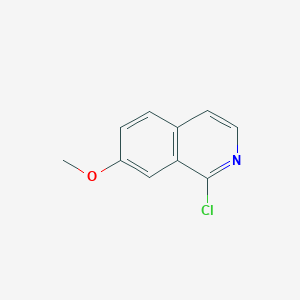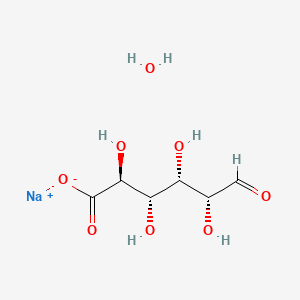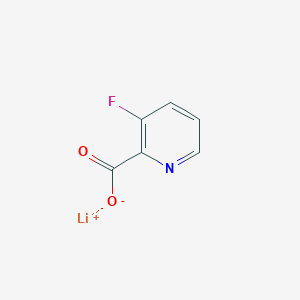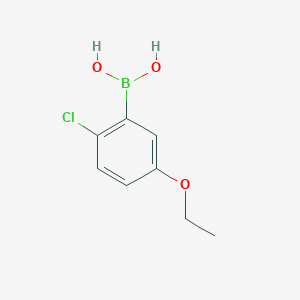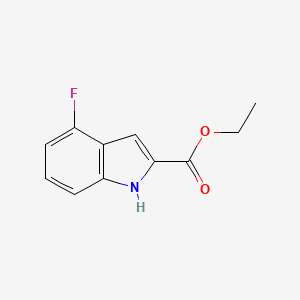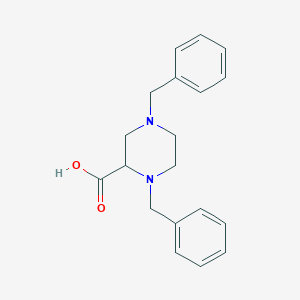
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide), also known as (Me5Cp)2Mg, Bis (pentamethylcyclopentadienyl)magnesium (II), Bis (1, 2, 3, 4, 5-pentamethyl-2, 4-cyclopentadien-1-yl)magnesium, Magnesocene, decamethyl-, is a complex compound of magnesium . It has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H30Mg, and its molecular weight is 294.8 g/mol.Scientific Research Applications
Structural Characterization and Comparative Analysis
The molecular structure of bis(pentamethylcyclopentadienyl)magnesium in the solid state has been determined by X-ray diffraction, offering insights into its structural properties compared to other alkaline-earth metallocenes. This research contributes to understanding the structural trends and isoelectronic species relationships in organometallic chemistry, paving the way for advanced material design and synthesis (Vollet et al., 2003).
Organometallic Synthesis and Reaction Mechanisms
Investigations into the chemistry of dienyl anions have led to the synthesis of various bis(dienyl)magnesium complexes, demonstrating their potential in selective dienylation processes. This research highlights the versatility of magnesium-based reagents in organic synthesis, particularly in the formation of 1,3 and 1,4-dienes, which are crucial intermediates in the synthesis of complex organic molecules (Yasuda et al., 1980).
Semiconductor Doping and Material Science
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) has been utilized as a precursor in the doping of semiconductors, such as GaAs and Ga(0.75)In(0.25)As solar cells, through metalorganic chemical vapor deposition (MOCVD). This application underlines the compound's significance in enhancing semiconductor material properties for efficient solar cell performance (Lewis et al., 1984).
Advanced Material Applications
The synthesis and application of magnesium(II) meso-tetraphenylporphyrin-based coordination complexes demonstrate the potential of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) in the development of novel materials with promising photophysical properties and antibacterial activity. Such research opens new avenues in the design of materials for photodynamic therapy and other biomedical applications (Amiri et al., 2018).
Purity and Process Improvement
Efforts to improve the purity of bis(cyclopentadienyl)magnesium, a key precursor in nitride semiconductor CVD processes, have been documented. Advances in synthetic processes have led to the reduction of organic impurities, demonstrating the continuous improvement in material processing and the impact on semiconductor manufacturing (Bartram, 2000).
Safety and Hazards
Mechanism of Action
The specific properties and reactivity of Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) would depend on the nature of the ligand and the overall structure of the complex. For example, the crystal structure of a related compound, 1,4-bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-3,6-bis((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-1,4-dialuminacyclohexane, has been studied .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) can change over time. This compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, leading to cellular damage and dysfunction. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Transport and Distribution
Within cells and tissues, magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine its availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is crucial for elucidating its mechanism of action and optimizing its use in biochemical applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) can be achieved through the reaction of 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide with magnesium metal in anhydrous diethyl ether.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide", "Magnesium metal", "Anhydrous diethyl ether" ], "Reaction": [ "Add magnesium metal to anhydrous diethyl ether under inert atmosphere", "Add 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the reaction mixture to remove any unreacted magnesium metal", "Concentrate the filtrate under reduced pressure to obtain Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)" ] } | |
| 74507-64-5 | |
Molecular Formula |
C20H30Mg |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
QZNMZKZCVOJICG-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


